molecular formula C11H10N2O B1306862 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-64-4

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1306862
CAS No.: 400876-64-4
M. Wt: 186.21 g/mol
InChI Key: APJRHXYZSZISMM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS: 400876-64-4) is a pyrazole derivative featuring a 3-methylphenyl substituent at the 1-position and a formyl group at the 4-position of the pyrazole ring. This compound is synthesized via methods such as Vilsmeier-Haack cyclization, a common approach for pyrazole carbaldehydes . The compound is commercially available with 98% purity, indicating its relevance in synthetic chemistry and drug discovery .

Properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRHXYZSZISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393194
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400876-64-4
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 3-Methylacetophenone with Phenylhydrazine

A common initial step is the condensation of 3-methylacetophenone with phenylhydrazine to form the corresponding 1-(3-methylphenyl)-1H-pyrazole intermediate. This reaction is typically carried out in ethanol with catalytic acid under microwave irradiation or conventional heating to accelerate the reaction and improve yield.

  • Reaction conditions: Ethanol solvent, catalytic HCl, microwave irradiation (e.g., 450 W, 20 s bursts) or reflux.
  • Outcome: Formation of 1-(3-methylphenyl)-1H-pyrazole intermediate with high purity.

Vilsmeier-Haack Formylation at the 4-Position

The key step to introduce the aldehyde group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction, which uses a chloromethyleneiminium salt generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Procedure: The pyrazole intermediate is dissolved in dry DMF, cooled in an ice bath, and POCl3 is added dropwise. The mixture is then heated (e.g., 80 °C for 3-4 hours).
  • Workup: The reaction mixture is poured onto crushed ice, neutralized with dilute sodium hydroxide, and the product is isolated by filtration or extraction.
  • Yield: Moderate to good yields (typically 60-85%).

Palladium-Catalyzed Cross-Coupling via Pyrazole Triflates

An alternative and versatile approach involves the preparation of pyrazole triflates from 3-hydroxy-1-(3-methylphenyl)-1H-pyrazole, followed by palladium-catalyzed Suzuki or Heck cross-coupling reactions to install the 3-methylphenyl substituent or other aryl groups.

  • Triflation: Treatment of 3-hydroxy-pyrazole with triflic anhydride (Tf2O) and triethylamine in dichloromethane at room temperature.
  • Cross-coupling: Use of Pd(PPh3)4 catalyst, arylboronic acids (e.g., 3-methylphenylboronic acid), and base such as K3PO4 in polar solvents.
  • Advantages: High selectivity, moderate to excellent yields (50-94%), and broad substrate scope.
  • References: This method is well-documented for related pyrazole-4-carbaldehydes and allows for structural diversification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Condensation + Vilsmeier-Haack 3-Methylacetophenone, phenylhydrazine, POCl3/DMF, 80 °C 60-85 Straightforward, widely used Requires careful control of conditions
Pd-Catalyzed Cross-Coupling Pyrazole triflate, Pd(PPh3)4, 3-methylphenylboronic acid, K3PO4 50-94 High selectivity, versatile Requires expensive catalysts, inert atmosphere
Microwave-Assisted Condensation Ethanol, HCl, microwave irradiation High Rapid reaction, energy efficient Scale-up challenges

Detailed Research Findings

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction time for pyrazole formation from 3-methylacetophenone and phenylhydrazine, yielding the pyrazole intermediate efficiently.

  • Vilsmeier-Haack Reaction Specifics: The formylation step is highly regioselective for the 4-position of the pyrazole ring due to electronic and steric factors. The reaction proceeds via electrophilic aromatic substitution of the pyrazole ring by the iminium ion generated from POCl3 and DMF.

  • Palladium-Catalyzed Cross-Coupling: The use of triflate intermediates allows for the introduction of various aryl groups, including 3-methylphenyl, via Suzuki coupling. This method provides a modular approach to synthesize substituted pyrazole-4-carbaldehydes with good yields and functional group tolerance.

  • Spectroscopic Characterization: The synthesized 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm structure and purity. Chemical shifts and coupling constants are consistent with the expected substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create more complex molecules efficiently. For instance, it can be utilized in the synthesis of various pyrazole derivatives through reactions such as condensation and cross-coupling, which are crucial in developing new chemical entities .

Pharmaceutical Development

Potential Drug Candidate
this compound has been explored for its potential in drug development, particularly in targeting specific biological pathways due to its structural properties. Recent studies have indicated its efficacy against several cancer types, including lung, breast, and prostate cancers. The compound's derivatives have shown antiproliferative activity by inhibiting key cancer-related targets such as topoisomerase II and EGFR .

Case Study: Anticancer Activity
A study synthesized various derivatives of 1H-pyrazole and evaluated their anticancer properties. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is investigated for its role in formulating environmentally friendly agrochemicals. It has potential applications in developing effective pesticides and herbicides that minimize ecological impact while maximizing crop protection .

Material Science

Advanced Materials Development
The compound's properties are also harnessed in material science for creating advanced materials, including polymers and coatings that require specific chemical resistance or stability. Its application in developing novel materials can lead to innovations in various sectors, including electronics and construction .

Biochemical Research

Studying Biological Interactions
Researchers utilize this compound to study its interactions with biological molecules, which can lead to insights into disease mechanisms or therapeutic strategies. Its ability to inhibit enzyme activity makes it a valuable tool for understanding biochemical pathways relevant to human health .

Data Table: Summary of Applications

Field Application Key Findings/Case Studies
Synthetic ChemistryBuilding block for complex moleculesUsed in synthesis of pyrazole derivatives via condensation reactions
Pharmaceutical DevelopmentPotential drug candidate against various cancersInhibits topoisomerase II; effective against breast and liver cancers
Agricultural ChemistryFormulation of eco-friendly pesticidesContributes to the development of effective agrochemicals
Material ScienceDevelopment of advanced materialsApplications in polymers with specific resistance properties
Biochemical ResearchStudying interactions with biological moleculesInsights into disease mechanisms through enzyme inhibition

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Electron-Donating Groups

  • Para-Methoxy Substitution : Derivatives like 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit enhanced antimicrobial activity compared to parent hydrazones, with MIC values as low as 1–4 µg/mL against bacterial strains . The methoxy group’s electron-donating nature improves solubility and target interactions.
  • Methyl Substitution: The 3-methylphenyl group in the target compound may offer moderate lipophilicity, balancing membrane permeability and metabolic stability.

Electron-Withdrawing Groups

  • Nitro and Halogen Substituents : Derivatives with nitro (e.g., 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde) or halogen groups (e.g., 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) show potent antibacterial activity due to enhanced electrophilicity and interactions with microbial enzymes .

Bulkier Substituents

  • Benzoyl and Isopropylbenzyl Groups: 1-Benzoyl-3-phenyl derivatives demonstrate significant antioxidant and anti-inflammatory activity, attributed to aromatic π-π stacking and radical scavenging . Similarly, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits strong activity against P. aeruginosa and S. aureus, highlighting the role of steric bulk in target binding .

Biological Activity

1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H10N2O, with a molecular weight of 186.21 g/mol. The compound features a pyrazole ring substituted with a methyl group on a phenyl ring and an aldehyde functional group. The synthesis of this compound can be effectively achieved through the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes under controlled conditions such as temperature and time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant inhibitory effects on various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer
  • Lung Cancer

In particular, derivatives have shown promising antiproliferative activity against breast cancer cells with IC50 values as low as 0.01 µM . The mechanism of action often involves interaction with critical cellular targets such as topoisomerase II, EGFR, and various kinases associated with cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity . Studies report that certain pyrazole derivatives exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been recorded between 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Case Study 1: Anticancer Activity

A study synthesized multiple pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, compounds featuring the this compound framework exhibited remarkable growth inhibition in MDA-MB-231 cells with an IC50 value of approximately 0.01 µM. The study concluded that structural modifications could enhance anticancer efficacy by improving interactions with biological targets .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of pyrazole derivatives, including this compound. The study utilized methods such as time-kill assays and biofilm formation inhibition tests. Results indicated that certain derivatives effectively inhibited biofilm formation in Staphylococcus species, showcasing their potential as therapeutic agents against resistant bacterial strains .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMDA-MB-2310.01 µM
AnticancerHepG2IC50 = 0.46 µM
AntimicrobialStaphylococcus aureusMIC = 0.22 µg/mL
AntimicrobialE. coliMIC = 0.25 µg/mL

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde intermediates react with phenol derivatives in the presence of a base like K₂CO₃ under reflux conditions. Reaction optimization involves controlling temperature (80–100°C), solvent selection (e.g., DMF or acetone), and stoichiometric ratios of the phenol nucleophile to the chloro-substituted precursor . Purity is enhanced via recrystallization using ethanol or ethyl acetate.

Advanced: How can regiochemical outcomes in nucleophilic substitution reactions of pyrazole carbaldehydes be analyzed when conflicting data arise?

Answer: Conflicting regiochemistry (e.g., para vs. ortho substitution) can arise due to steric effects or electronic factors. Researchers should:

  • Perform HPLC-MS to track reaction progress and identify byproducts.
  • Use ²⁷Al NMR (if AlCl₃ is a catalyst) to monitor Lewis acid coordination effects.
  • Compare experimental X-ray crystallography data (e.g., bond angles and substituent positioning) with computational models (DFT) to resolve ambiguities .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic proton splitting patterns.
  • FT-IR : Identify carbonyl stretches (C=O) near 1680–1720 cm⁻¹.
  • XRD : Resolve crystal packing and confirm substituent positions (e.g., methyl group orientation) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages.

Advanced: How can computational chemistry aid in understanding the electronic properties of pyrazole carbaldehydes?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Electron density distribution (e.g., aldehyde group electrophilicity).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Non-covalent interactions (NCI plots) influencing crystal packing. Validate results by comparing computed IR/Raman spectra with experimental data .

Basic: What strategies are used to evaluate the antimicrobial activity of pyrazole carbaldehyde derivatives?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., electron-withdrawing groups on the phenyl ring) with enhanced activity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazole carbaldehydes?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation involves:

  • Repeating assays with standardized protocols (e.g., identical bacterial inoculum sizes).
  • Purifying compounds via column chromatography (silica gel, hexane/EtOAc gradient).
  • Validating results across multiple cell lines or enzymatic targets (e.g., COX-2 inhibition) .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent aldehyde oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydration side products.
  • Stability Monitoring : Track color changes (colorless → yellow indicates degradation) via UV-Vis at λ = 270–300 nm .

Advanced: How can oxime derivatives of pyrazole carbaldehydes be synthesized and applied in drug discovery?

Answer:

  • Synthesis : React the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 4–6 hours.
  • Applications :
    • Metal Chelation : Oxime groups bind transition metals (e.g., Cu²⁺) for catalytic studies.
    • Prodrug Design : Oximes improve solubility or enable pH-sensitive release .

Advanced: What experimental and computational approaches validate crystal structure predictions for pyrazole derivatives?

Answer:

  • XRD : Refine unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts).
  • DFT Optimization : Compare computed bond lengths/angles with XRD data (RMSD < 0.05 Å) .

Basic: How can substituent effects on pyrazole carbaldehyde reactivity be systematically studied?

Answer:

  • Electronic Effects : Introduce electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups to the phenyl ring and monitor aldehyde reactivity via kinetic studies.
  • Steric Effects : Compare reaction rates of ortho- vs. para-substituted derivatives in nucleophilic additions.
  • Hammett Plots : Correlate σ values with rate constants to quantify substituent influence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
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